Differential Cytotoxicity in Leukemia and Pancreatic Cancer Cell Lines
Isoalantolactone exhibits variable cytotoxic potency across different cancer cell lines. A direct comparison shows its IC50 in K562 leukemia cells is 1.2 µM [1]. In contrast, its potency against pancreatic cancer cells (BxPC3 and HPAC) is approximately 36- to 40-fold lower, with IC50 values of 43 µM and 48 µM, respectively [1]. This cell-type selectivity is a key differentiator from alantolactone, which, while also cytotoxic, demonstrates a different spectrum of activity [2].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 1.2 µM (K562 cells); 43 µM (BxPC3 cells); 48 µM (HPAC cells) |
| Comparator Or Baseline | Alantolactone (variable potency, often comparable but with distinct cell line specificity) |
| Quantified Difference | Approximately 36-40x difference in potency between K562 and pancreatic cancer cells for isoalantolactone. |
| Conditions | In vitro cytotoxicity assays using K562 (human leukemia), BxPC3 and HPAC (human pancreatic cancer) cell lines. |
Why This Matters
This data guides researchers in selecting the appropriate cell line model for isoalantolactone studies, as its potency is highly context-dependent, unlike some broader-spectrum analogs.
- [1] GlpBio. (n.d.). Isoalantolactone product information. GlpBio. View Source
- [2] Lawrence, N. J., et al. (2001). Cytotoxic Michael-type amine adducts of alpha-methylene lactones alantolactone and isoalantolactone. Bioorganic & Medicinal Chemistry Letters, 11(3), 429-431. View Source
